Propranolol - 13013-17-7

Propranolol

Catalog Number: EVT-7905590
CAS Number: 13013-17-7
Molecular Formula: C16H21NO2
Molecular Weight: 259.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Propranolol is a synthetic compound widely studied in various scientific research fields, particularly for its interactions with the sympathetic nervous system. It is classified as a beta-adrenergic antagonist, also known as a beta-blocker. [] Its role in research stems from its ability to block the action of epinephrine and norepinephrine, neurotransmitters responsible for the body's "fight or flight" response. []

Future Directions
  • Drug Repurposing: Exploring Propranolol's potential in treating conditions beyond its current indications, such as melanoma and other cancers, could lead to novel therapeutic applications. [, ]
  • Development of Novel Drug Delivery Systems: Developing innovative drug delivery systems for Propranolol, such as thermosensitive gels, could enhance its efficacy and patient compliance. []
Source and Classification

Propranolol is classified as a beta-adrenergic blocker, specifically targeting both beta-1 and beta-2 adrenergic receptors. The chemical structure of propranolol is derived from naphthol and isopropylamine, which contributes to its pharmacological properties. It is often prescribed in various formulations, including tablets and injectable forms.

Synthesis Analysis

Methods and Technical Details

Propranolol can be synthesized through several methods. A common approach involves the reaction of 1-naphthol with isopropylamine under mild conditions. This synthesis method has been optimized to reduce toxicity and improve yields. For example, recent studies have demonstrated a facile synthesis route where 1-naphthol reacts with isopropylamine, followed by further reactions with benzoyl chloride and other reagents to form novel derivatives of propranolol .

Another method includes refluxing biphenyl-2-ol with an epoxy compound in the presence of potassium carbonate, which subsequently reacts with isopropylamine to yield propranolol . Additionally, novel synthesis techniques utilizing nanocatalysts have been explored to enhance efficiency and sustainability in the production process .

Chemical Reactions Analysis

Reactions and Technical Details

Propranolol undergoes various chemical reactions that are essential for its synthesis and modification. Key reactions include:

  • Esterification: Propranolol can react with acyl chlorides to form esters, which may enhance its solubility and bioavailability.
  • Oxidation: The introduction of functional groups via oxidation can lead to new derivatives with potentially improved pharmacological profiles.
  • Alkylation: Propranolol can be alkylated using various alkyl halides to create derivatives that may exhibit different therapeutic effects.

These reactions are typically monitored using chromatographic techniques such as thin-layer chromatography (TLC) to ensure purity and yield .

Mechanism of Action

Process and Data

Propranolol exerts its effects primarily through competitive inhibition at beta-adrenergic receptors. By blocking these receptors, propranolol reduces the physiological effects of catecholamines (such as epinephrine), leading to:

  • Decreased heart rate
  • Reduced myocardial contractility
  • Lowered blood pressure

The mechanism also involves modulation of neurotransmitter release in the central nervous system, contributing to its anxiolytic effects. Studies have shown that propranolol can effectively reduce performance anxiety by dampening the body's stress response .

Physical and Chemical Properties Analysis

Physical Properties

Propranolol appears as a white crystalline powder that is soluble in water, alcohol, and chloroform. It has a melting point ranging from 90°C to 95°C.

Chemical Properties

  • pH: The pH of propranolol solutions typically ranges between 4.5 and 7.
  • Stability: Propranolol is stable under normal conditions but should be protected from light.
  • Storage: It should be stored in a cool, dry place away from moisture.

These properties are crucial for its formulation in pharmaceutical preparations.

Applications

Scientific Uses

Propranolol has diverse applications beyond its primary use as an antihypertensive agent:

  • Anxiety Disorders: It is used off-label for treating performance anxiety by mitigating physical symptoms such as tachycardia.
  • Migraine Prophylaxis: Propranolol is effective in preventing migraine attacks due to its ability to stabilize vascular tone.
  • Hemangiomas: Recent studies indicate that propranolol can reduce the size of infantile hemangiomas without requiring beta-blockade effects .
  • Cancer Research: Emerging research suggests that propranolol may reduce cancer risk by inhibiting tumor growth through mechanisms independent of beta blockade .
Historical Context & Evolution of Propranolol in Pharmacological Research

Discovery and Early Mechanistic Insights by Sir James Black

The development of propranolol represents a watershed moment in 20th-century pharmacology, spearheaded by Scottish pharmacologist Sir James Whyte Black (1924-2010). Working at ICI Pharmaceuticals in 1958, Black pursued a radical approach to angina treatment by targeting myocardial oxygen demand reduction rather than increasing coronary blood flow—a conceptual reversal of prevailing therapeutic strategies. His work was fundamentally inspired by Raymond P. Ahlquist's receptor theory, which proposed the existence of two distinct adrenergic receptor types (α and β) based on their differential responses to catecholamines [5] [7].

Black systematically designed molecules to specifically block adrenaline's effects on cardiac β-adrenergic receptors. This rational drug design approach marked a dramatic departure from the traditional trial-and-error methods dominating pharmaceutical development at the time. Propranolol (1-isopropylamino-3-(1-naphthyloxy)-2-propanol) emerged in 1964 as the first clinically successful nonselective beta-adrenergic antagonist, effectively blocking both β1 and β2 receptors [3] [5]. The compound demonstrated unprecedented efficacy in reducing heart rate and contractility, thereby decreasing cardiac oxygen consumption in angina patients. For this revolutionary achievement—considered among the most significant medical advances since William Harvey's elucidation of blood circulation—Black shared the 1988 Nobel Prize in Physiology or Medicine [1] [9]. His methodology established the foundation for modern receptor-targeted drug development.

Paradigm Shift in Beta-Adrenergic Receptor Antagonism Theory

Propranolol's introduction catalyzed a fundamental reconfiguration of adrenergic pharmacology, validating and extending Ahlquist's dual-receptor hypothesis. Early research demonstrated that propranolol competitively antagonized catecholamine binding to β-receptors without intrinsic sympathomimetic activity, providing definitive proof of β-receptor existence—a concept still controversial in the 1950s [5]. This mechanistic validation spurred an explosion of receptor research that ultimately identified nine distinct adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3), each with unique physiological roles and tissue distributions [8].

A particularly transformative discovery emerged from studies on propranolol's chronic effects. Researchers observed a paradoxical 43% ± 4% increase (p < 0.01) in β-adrenergic receptor density in human lymphocyte membranes following 8 days of propranolol administration (160 mg/day) [2]. This receptor upregulation phenomenon explained the adrenergic hypersensitivity syndrome observed upon abrupt discontinuation, characterized by increased orthostatic heart rate changes and elevated rate-pressure product responses [2] [10]. These findings revealed the dynamic regulation of receptor populations in response to pharmacological blockade—a cornerstone concept in modern receptor theory.

Table 1: Evolution of Beta-Blocker Generations Following Propranolol

GenerationSelectivity ProfileRepresentative AgentsKey Pharmacological Advance
First (1960s)Non-selective (β1/β2)Propranolol, TimololProof-of-concept for β-receptor blockade
Second (1970s)Cardioselective (β1)Metoprolol, AtenololReduced bronchoconstriction risk
Third (1980s-)Vasodilating (β1 + α1 or β3)Carvedilol, NebivololAdded vasodilation and metabolic benefits

The subsequent classification of β-blockers into three generations reflects progressive refinement of propranolol's original concept. Second-generation cardioselective agents (e.g., metoprolol) preferentially block β1-receptors, minimizing bronchoconstriction risks associated with β2-inhibition. Third-generation vasodilating β-blockers (e.g., carvedilol) incorporate additional mechanisms (α1-blockade or β3-agonism) that address peripheral vascular resistance—a limitation of earlier agents [5] [8].

Serendipitous Discoveries in Non-Cardiovascular Applications

Beyond its intended cardiovascular applications, propranolol became a serendipity catalyst for diverse therapeutic discoveries. During early angina trials, investigators noted an unexpected reduction in migraine frequency and severity among participants with comorbid migraines [3]. This observation was systematically investigated in a landmark meta-analysis of 53 clinical trials (N=2403), demonstrating a 44-65% reduction in migraine activity—significantly surpassing placebo efficacy (14%) [3]. Though the precise antimigraine mechanism remains partially elusive, proposed actions include cortical spreading depression inhibition, trigeminal nerve modulation, and prevention of neurogenic inflammation [3] [6].

Similarly, propranolol's application in infantile hemangiomas emerged from clinical observations. The serendipitous discovery occurred when a child receiving propranolol for cardiac issues demonstrated accelerated regression of a coincident hemangioma [6]. Subsequent research revealed propranolol suppresses vascular endothelial growth factor (VEGF) and triggers capillary endothelial cell apoptosis—mechanisms distinct from its β-blockade effects in cardiology [6].

Emerging evidence suggests potential applications in retinopathy of prematurity (ROP). Population studies noted lower ROP incidence among black infants, correlating with β-adrenergic receptor polymorphisms [6]. This epidemiological observation prompted clinical trials investigating propranolol's VEGF-modulating effects in preterm neonates, though safety concerns regarding hypotension and bradycardia necessitate careful risk-benefit assessment [6]. Additional non-cardiovascular applications discovered through clinical observation include essential tremor, performance anxiety, thyrotoxicosis symptoms, and portal hypertension [3] [6].

Table 2: Serendipitously Discovered Non-Cardiovascular Applications of Propranolol

Therapeutic AreaDiscovery OriginProposed MechanismEvidence Level
Migraine ProphylaxisComorbid patients in angina trialsCortical spreading depression inhibition, trigeminovascular modulationMeta-analysis of 53 RCTs [3]
Infantile HemangiomaAccidental regression during cardiac treatmentVEGF suppression, capillary endothelial apoptosisMultiple RCTs, FDA approval (Hemangeol) [6]
Retinopathy of PrematurityEthnic prevalence correlation with receptor polymorphismsPathological angiogenesis inhibitionOngoing clinical trials [6]
Performance AnxietyPatient reports of reduced stage frightPeripheral symptom blockade, central noradrenergic modulationClinical studies in musicians/public speakers [6]
Essential TremorNeurological examination during treatmentCentral β2-receptor blockade in cerebellum/thalamusRandomized controlled trials [3]

Properties

CAS Number

13013-17-7

Product Name

Propranolol

IUPAC Name

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

InChI

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3

InChI Key

AQHHHDLHHXJYJD-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O

Solubility

0.0617 mg/L at 25 °C

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.